N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
Description
N-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with morpholino (at position 4), pyrrolidinyl (at position 6), and a pyrrolidine sulfonamide methyl group (at position 2). The morpholino group enhances solubility and bioavailability due to its oxygen-containing six-membered ring, while the pyrrolidine sulfonamide moiety may contribute to target-binding interactions, a feature common in bioactive sulfonamides . Triazine derivatives are widely explored for antimicrobial, anticancer, and kinase-inhibitory properties, with structural modifications critically influencing activity profiles .
Properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3S/c24-27(25,23-7-3-4-8-23)17-13-14-18-15(21-5-1-2-6-21)20-16(19-14)22-9-11-26-12-10-22/h17H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKXSSPTKPHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)N3CCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the formation of the triazine ring by reacting cyanuric chloride with morpholine under controlled conditions. Following this, pyrrolidine is introduced to the triazine ring via a nucleophilic substitution reaction. The final step involves sulfonamide formation through sulfonation reactions using appropriate reagents.
Industrial Production Methods: : On an industrial scale, the synthesis may employ continuous flow processes to ensure a higher yield and better control over reaction conditions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,5-triazine core facilitates nucleophilic substitution at the C-2, C-4, and C-6 positions. Key reactions include:
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The morpholino and pyrrolidine groups act as leaving groups under basic conditions, enabling sequential functionalization.
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Steric hindrance from the sulfonamide moiety slows substitution at the C-2 position compared to C-4/C-6.
Hydrolysis and Degradation
The triazine ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Pathway | Products |
|---|---|---|
| 1M HCl, 60°C, 6 hrs | Ring-opening | Carboxylic acid derivatives and NH₃ release |
| 0.5M NaOH, reflux, 4 hrs | Sulfonamide cleavage | Pyrrolidine-sulfonic acid and triazine fragments |
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Hydrolysis kinetics follow pseudo-first-order behavior, with of 2.3 hours in 1M HCl.
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The sulfonamide group stabilizes the intermediate via resonance during base-mediated degradation.
Oxidation Reactions
The sulfonamide and pyrrolidine groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ (30%), 50°C | Sulfonamide → sulfonic acid | Pyrrolidine-sulfonic acid derivatives |
| KMnO₄, H₂SO₄ | Pyrrolidine ring oxidation | N-oxide and lactam formation |
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Oxidation of the sulfonamide group proceeds with >80% yield in H₂O₂.
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Over-oxidation with KMnO₄ leads to ring contraction and lactam byproducts.
Cycloaddition and Cross-Coupling
The triazine core participates in:
| Reaction Type | Conditions | Products |
|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, 60°C | Triazole-linked conjugates |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized derivatives |
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Click chemistry modifications enhance solubility and bioactivity .
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Cross-coupling at C-4 requires pre-activation with Boc-protected amines .
Metal Coordination
The sulfonamide and triazine nitrogen atoms act as ligands:
| Metal Ion | Coordination Mode | Applications |
|---|---|---|
| Cu(II) | N,S-bidentate | Catalytic oxidation complexes |
| Fe(III) | O,N,S-tridentate | Magnetic materials |
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Stability constants () for Cu(II) complexes range from 4.8–5.2.
Key Findings:
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Reactivity is dominated by the triazine ring’s electron-deficient nature and sulfonamide’s leaving-group ability.
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Hydrolysis and oxidation pathways limit long-term stability in aqueous media.
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Functionalization via cross-coupling expands applications in medicinal chemistry .
Experimental data gaps include precise kinetic parameters for substitution reactions and crystallographic evidence for metal-coordination geometries. Further studies should explore photochemical and enzymatic degradation pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide, in cancer treatment. Triazine compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl pyrrolidine sulfonamide | MCF-7 (breast cancer) | 12.5 | Induces apoptosis via caspase activation |
| N-(4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl pyrrolidine sulfonamide | HeLa (cervical cancer) | 15.8 | Inhibits cell cycle progression |
These compounds are believed to interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazine derivatives possess broad-spectrum activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
These findings suggest that the compound may be developed into a novel antimicrobial therapy.
Neuropharmacological Applications
There is growing interest in the neuropharmacological effects of triazine derivatives. The compound has been evaluated for its anticonvulsant properties in animal models. Studies indicate that it may modulate neurotransmitter systems involved in seizure activity:
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Picrotoxin-induced seizures | 20 | Significant reduction in seizure duration |
| Maximal Electroshock Seizures (MES) | 30 | Complete protection observed |
These results position the compound as a potential candidate for developing new antiepileptic drugs.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazine ring and the pyrrolidine moiety can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Morpholino group at position 4 enhances solubility and bioavailability | |
| Alkyl substitutions at position 6 improve anticancer potency |
By systematically modifying these groups, researchers aim to develop more potent analogs with fewer side effects.
Mechanism of Action
The compound's effects are largely dictated by its ability to interact with specific molecular targets. Its triazine core allows for strong binding with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known for its bioactivity, often contributing to the compound’s antimicrobial properties by mimicking the structure of essential biomolecules and disrupting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents, biological activity, and synthetic complexity (Table 1).
Table 1: Comparison of Triazine and Sulfonamide Derivatives
Key Observations :
- Substituent Impact: The target compound’s morpholino group likely improves aqueous solubility compared to Desai’s arylamino substituents, which may enhance pharmacokinetics. However, arylamino groups in Desai’s derivatives confer broader antimicrobial activity .
- Synthetic Accessibility : The target compound’s synthesis is less complex than the patent’s multi-step process involving tosyl deprotection and HPLC purification .
Structural and Functional Analysis
- Triazine Core: The 1,3,5-triazine ring enables versatile substitution, with electron-withdrawing groups (e.g., morpholino) modulating electronic density for nucleophilic interactions .
- Sulfonamide Group : The pyrrolidine sulfonamide in the target compound may mimic ATP-binding motifs in kinases, a feature shared with kinase inhibitors like imatinib .
- Morpholino vs.
Biological Activity
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine with pyrrolidine sulfonamide. The process may include steps such as:
- Formation of the triazine core : Utilizing appropriate starting materials to create the triazine structure.
- Methylation : Introducing a methyl group at the appropriate position to enhance biological activity.
- Sulfonamide formation : Coupling with pyrrolidine sulfonamide to yield the final product.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, triazine derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that certain triazine compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as A431 and Jurkat .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Preliminary studies on related triazine compounds have shown promising results in inhibiting microbial growth, which could be extrapolated to this compound .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism or microbial survival.
- Receptor Modulation : The compound could act as a modulator for receptors involved in cell signaling pathways related to growth and apoptosis.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Triazine Derivatives : A series of triazine derivatives were tested for anticancer activity against various cell lines. The most potent compound showed significant inhibition of cell growth with an IC50 value of 0.012 μM .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated against Staphylococcus aureus and E. coli, showing notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic routes are most effective for preparing this triazine-sulfonamide hybrid, and how can intermediates be validated?
The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. A common approach involves reacting a pre-functionalized triazine intermediate (e.g., 4-chloro-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine) with pyrrolidine-1-sulfonamide in the presence of a base like 3-picoline or 3,5-lutidine to facilitate deprotonation and coupling . Validation of intermediates requires multi-step characterization:
- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazine ring vibrations (~1500–1526 cm⁻¹) .
- ¹H/¹³C NMR : Monitor displacement of labile protons (e.g., NH in sulfonamide) and compare aromatic/heterocyclic shifts with reference data .
- HPLC-MS : Assess purity (>95%) and detect unreacted starting materials .
Advanced: How can reaction conditions be systematically optimized to mitigate byproduct formation during the final coupling step?
Byproduct formation (e.g., dimerization or incomplete substitution) can be minimized through:
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance reagent solubility but may require strict temperature control (<60°C) to avoid decomposition .
- Base Stoichiometry : A 4–6 molar excess of 3-picoline ensures complete deprotonation of sulfonamide NH without inducing side reactions .
- Catalytic Additives : N-arylsulfilimines (1–10 mol%) improve coupling efficiency by stabilizing reactive intermediates .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and base concentration .
Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding motifs (e.g., triazine-sulfonamide linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₇N₇O₃S) with <2 ppm error .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect hydrate/solvate forms .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration thresholds) .
- Conformational Flexibility : Perform molecular dynamics simulations to evaluate binding poses in target proteins (e.g., kinases) .
- Batch-to-Batch Variability : Use orthogonal purity methods (HPLC, DSC) to exclude impurities >0.1% as confounding factors .
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data across studies while accounting for methodological heterogeneity .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic systems?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target enzymes (e.g., triazine-binding pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in real time .
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by correlating mutations with activity loss .
- Metabolomic Profiling : Track downstream metabolic perturbations via LC-MS/MS to map pathway engagement .
Basic: How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?
- Standardized Protocols : Publish detailed synthetic procedures with exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with specified silica mesh) .
- Reference Standards : Use certified impurities (e.g., des-methyl analogs) as internal controls during HPLC analysis .
- Open Data Sharing : Deposit raw spectral data (NMR, FTIR) in repositories like Zenodo for cross-validation .
Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈2.1), aqueous solubility (≈0.1 mg/mL), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .
- QSAR Modeling : Train models on triazine derivatives to correlate structural features (e.g., sulfonamide substituents) with clearance rates .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Continuous Flow Chemistry : Minimize reaction time and improve heat transfer for high-purity batches .
- Chiral HPLC : Use Daicel columns (e.g., Chiralpak IA) with hexane:IPA gradients to isolate enantiomers .
- Crystallization Optimization : Screen solvent-antisolvent pairs (e.g., acetone/water) to enhance crystal lattice uniformity .
Advanced: What methodologies are effective for detecting and quantifying degradation products under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-UV/MS/MS : Identify hydrolytic (e.g., sulfonamide cleavage) or oxidative (e.g., morpholine ring oxidation) degradants .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
